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Get Quote

Property /
Aspect

Key Findings Experimental Evidence & Conditions

Solubility Lipids: Highest in Glyceryl monostearate

(40.36 mg/g). Oils: Highest in Eucalyptus
oil (3.45 mg/ml). Surfactants: Highest in

Tween-20 (3.47 mg/ml). [1]

Solubility studies in various solid/liquid

lipids and surfactants; Derivatization
with 1,2-naphthoquinone-4-sulphonate

for UV-Vis analysis.

Membrane
Partitioning

Preferentially partitions into lipid bilayers

over aqueous solution; significantly more
soluble in membranes than in bulk

hydrocarbon solvent. [2] [3]

Molecular dynamics (MD) simulations;

experimental partitioning studies.

Depth &
Localization
in Bilayer

Preferred Location: Interfacial region,

near lipid glycerol backbone and
headgroups. Protonation State Effect:
Protonated species favors interfacial region
but has a large energy barrier in bilayer

center; deprotonated species can permeate
more easily. [2] [3] [4]

Potential of Mean Force (PMF)

calculations using MD simulations;
Neutron and X-ray diffraction on DOPC

bilayers; Solid-state NMR.

Domain
Preference

Preferentially associates with disordered
liquid-disordered (Ld) domains (e.g.,

POPC-rich) and domain boundaries over

Combined Langmuir trough, Differential
Scanning Calorimetry (DSC), and MD
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Key Findings Experimental Evidence & Conditions

ordered, raft-like liquid-ordered (Lo)
domains. [2] [5]

simulations on phase-separated
POPC/DSPC/Cholesterol membranes.

Effect on
Membrane
Structure

Disordering effect: Increases membrane
fluidity and disorder. Disruptive property:
Can disrupt membrane integrity at high
concentrations. [2] [4] [5]

Langmuir isotherms show increased
lipid area; DSC shows lowered phase

transition temperature; Droplet
Interface Bilayer (DIB) experiments.

Key Experimental Protocols for Investigating
Membrane Interactions

The following section details the core methodologies used to generate the data summarized above, providing

a roadmap for your own experimental work.

Langmuir Trough Monolayer Experiments

This technique measures the surface pressure-area (π-A) isotherms of lipid monolayers to study drug-lipid

interactions and domain preference [2] [5].

Lipid Preparation: Lipids (e.g., POPC, DSPC, DPhPC) are dissolved in chloroform. Amantadine is

added to the lipid solution at the desired molar ratio.
Monolayer Formation: The mixed solution is spread dropwise onto the subphase of a Langmuir

trough (typically a buffered saline solution at a controlled temperature, e.g., 25°C).
Compression & Data Collection: The movable barrier compresses the monolayer at a constant rate

while a sensor records the surface pressure. Isotherms (surface pressure vs. molecular area) are
generated for pure lipids and lipid-amantadine mixtures.

Data Analysis: A shift in the isotherm towards a larger molecular area in the presence of amantadine
indicates its incorporation into the monolayer and a disordering effect [2]. Analysis of the compression

modulus can reveal preferential interaction with specific lipid types.

Differential Scanning Calorimetry (DSC)
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DSC detects changes in the phase transition behavior of lipid bilayers, revealing the thermodynamic impact

of drug incorporation [2] [4] [5].

Sample Preparation: Multilamellar vesicles (MLVs) are prepared from lipids like DMPC or DMPE in
buffer. Amantadine is added to the lipid suspension.

Measurement: The sample and a reference (buffer) are heated at a controlled rate (e.g., 1°C/min).
Data Analysis: The main phase transition temperature (Tm) and enthalpy (ΔH) are determined from

the endothermic peak. A decrease in Tm and a broadening of the transition peak in the presence
of amantadine are characteristic of a membrane-disordering effect [2] [4].

Molecular Dynamics (MD) Simulations

MD simulations provide atomic-level insight into the location, orientation, and dynamics of amantadine

within a modeled lipid bilayer [2] [3].

System Setup: A hydrated lipid bilayer (e.g., POPC) is constructed. One or more amantadine
molecules are placed in the water phase or within the bilayer.

Force Field & Parameters: Appropriate force fields (e.g., CHARMM, GROMOS) are used for lipids,
water, and amantadine. The protonation state of amantadine must be defined.

Simulation Run: The system is energy-minimized and equilibrated before a production run (typically
hundreds of nanoseconds to microseconds) is performed.

Analysis:
Density Profiles: The probability distribution of atoms (e.g., amantadine, lipid phosphorus, lipid

tails) along the bilayer normal (z-axis) reveals preferential localization [2].
Potential of Mean Force (PMF): The free energy profile for transferring an amantadine

molecule across the bilayer is calculated, often using umbrella sampling, to identify
energetically favorable positions and barriers to permeation [3].

X-ray Diffraction on Multilamellar Systems

This method is used to determine structural changes in the lipid lamellae upon drug interaction [4].

Sample Preparation: Dry phospholipid films (e.g., DMPC, DMPE) are hydrated with buffer or an
amantadine solution and left to equilibrate.

Data Collection: The samples are exposed to X-rays, and the small-angle reflections are recorded.
These reflections correspond to the bilayer repeat distance (d-spacing).

Data Analysis: Changes in the d-spacing and the intensity of the reflections indicate that amantadine
has incorporated into the bilayer and altered its structure. For instance, a decrease in d-spacing in
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DMPC suggests a condensing effect on the headgroups [4].

Mechanism of Action & Functional Implications

The interaction of amantadine with lipid membranes has direct functional consequences, extending beyond

passive diffusion to active modulation of the membrane environment and its proteins.

Amantadine HCl

Lipid Membrane

Preferential Localization:
Disordered Domains (Ld)

& Domain Boundaries

Membrane Effect:
Increased Disorder

& Fluidity

M2 Proton Channel
(Tetramer)

Functional Consequences

1. Altered protein
 assembly & dynamics

2. Enhanced drug access
 to specific targets

3. Modulation of
 non-target protein function

Membrane Binding
& Localization

M2 Channel Inhibition
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Mechanisms of Amantadine's Interaction with Membranes and Proteins

Modulation of Target Protein Dynamics: As illustrated, amantadine's interaction with the membrane

itself can directly affect its viral target, the influenza A M2 proton channel. NMR studies show that

amantadine binding to the channel accelerates the uniaxial rotational diffusion of the M2 helical

bundle within the bilayer, leading to a more stable and cohesive tetramer [6]. Furthermore, in thicker

membranes, amantadine binding induces a conformational change that closes the C-terminal pore of

the channel, physically blocking proton conductance [7]. This demonstrates a dual mechanism: direct

pore blockage and allosteric inhibition via membrane-mediated effects.

Implications for Drug Delivery and Targeting: The preference for disordered lipid domains means

amantadine, and potentially its nanoformulations, will naturally accumulate in specific regions of

cellular membranes. This can be exploited for drug delivery. For instance, nanostructured lipid carriers

(NLCs) have been successfully developed for the nose-to-brain delivery of amantadine, bypassing the

blood-brain barrier to treat Parkinson's disease [8]. Furthermore, a specific amantadine-sensitive

transport system has been identified at the inner blood-retinal barrier, which actively transports

lipophilic primary amines like amantadine into the retina [9]. This system could be leveraged for

targeted retinal drug delivery.

Conclusion

In summary, amantadine hydrochloride is not merely a passive passenger in lipid membranes but an active

modulator of the lipid environment. Its physicochemical profile—high lipid solubility, specific domain

preference, and membrane-disordering effect—is intrinsically linked to its mechanisms of action against

targets like the influenza M2 channel and its potential for advanced CNS and retinal drug delivery.

Understanding these detailed biophysical interactions is crucial for rational drug design and the development

of more effective lipid-based nanocarriers.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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